N-(1-ethynylcyclohexyl)-N'-isopropylurea
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Overview
Description
N-(1-ethynylcyclohexyl)-N’-isopropylurea is an organic compound that features a unique structure combining an ethynyl group, a cyclohexyl ring, and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-N’-isopropylurea typically involves the reaction of 1-ethynylcyclohexylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-ethynylcyclohexylamine and isopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 1-ethynylcyclohexylamine is added to a solution of isopropyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(1-ethynylcyclohexyl)-N’-isopropylurea.
Industrial Production Methods
Industrial production of N-(1-ethynylcyclohexyl)-N’-isopropylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethynylcyclohexyl)-N’-isopropylurea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated urea derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
N-(1-ethynylcyclohexyl)-N’-isopropylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-N’-isopropylurea involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-ethynylcyclohexylamine: Shares the ethynyl and cyclohexyl groups but lacks the isopropylurea moiety.
N-(1-ethynylcyclohexyl)acetamide: Similar structure but with an acetamide group instead of isopropylurea.
Uniqueness
N-(1-ethynylcyclohexyl)-N’-isopropylurea is unique due to the presence of both the ethynyl group and the isopropylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-12(8-6-5-7-9-12)14-11(15)13-10(2)3/h1,10H,5-9H2,2-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKGXVMCGZTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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